

Spectroscopic Analysis of Substituted Propenoic Acids: A Technical Guide

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Compound of Interest		
Compound Name:	2-Cyclopentylpropenoic acid	
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For Researchers, Scientists, and Drug Development Professionals

Substituted propenoic acids, a class of organic compounds characterized by a carboxylic acid group attached to a carbon-carbon double bond, are pivotal in various fields, including pharmaceuticals, polymer chemistry, and materials science. A thorough understanding of their molecular structure is crucial for predicting their chemical reactivity, biological activity, and physical properties. This guide provides an in-depth overview of the primary spectroscopic techniques employed for the structural elucidation and analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[1] For substituted propenoic acids, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the nuclei.

In 1 H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum.

Key ¹H NMR Spectral Features:

 Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet, typically in the range of 10-13 ppm.[2] Its chemical shift can be dependent on concentration and the solvent used due to variations in hydrogen bonding.



- Vinylic Protons (-CH=CH-): The protons on the carbon-carbon double bond typically resonate in the range of 5.5-7.5 ppm. Their chemical shifts are influenced by the nature of the substituents on the double bond.
- Substituent Protons: The chemical shifts of protons on the substituent groups will vary depending on their proximity to the propenoic acid moiety and the presence of any electron-withdrawing or electron-donating groups.

Proton Type	Typical Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)	10.0 - 13.0
Vinylic (α-proton)	5.5 - 6.5
Vinylic (β-proton)	6.5 - 7.5
Protons on Substituents	Variable

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[3] Each unique carbon atom in the molecule gives a distinct signal.[4]

Key ¹³C NMR Spectral Features:

- Carbonyl Carbon (-COOH): The carbon of the carboxyl group is highly deshielded and appears far downfield, typically in the range of 165-185 ppm.[5]
- Vinylic Carbons (-CH=CH-): The carbons of the double bond resonate in the range of 120-150 ppm.
- Substituent Carbons: The chemical shifts of the carbons in the substituent groups are dependent on their chemical environment.



Carbon Type	Typical Chemical Shift (δ, ppm)
Carbonyl (-COOH)	165 - 185
Vinylic (α-carbon)	120 - 135
Vinylic (β-carbon)	135 - 150
Carbons on Substituents	Variable

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] Carboxylic acids have very distinct IR absorption bands.[5]

Key IR Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹.[5][7] This broadness is a result of hydrogen bonding.[7]
- C=O Stretch (Carbonyl): A strong, sharp absorption band appears between 1680 and 1725 cm⁻¹.[2] Conjugation with the C=C double bond can lower this frequency.
- C=C Stretch (Alkene): A medium to weak absorption band is found around 1620-1680 cm⁻¹.
- C-O Stretch: This absorption occurs in the 1210-1320 cm⁻¹ region.[7]

Vibrational Mode	Typical Frequency Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad
C=O Stretch (Carbonyl)	1680 - 1725	Strong
C=C Stretch (Alkene)	1620 - 1680	Medium to Weak
C-O Stretch	1210 - 1320	Medium



Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[8][9][10] Substituted propenoic acids, with their conjugated π -system, exhibit characteristic UV absorptions. The extent of conjugation in the molecule is directly related to the wavelength of maximum absorption (λ max).[8]

Key UV-Vis Spectral Features:

- $\pi \to \pi^*$ Transitions: The conjugated system of the propenoic acid moiety allows for $\pi \to \pi^*$ electronic transitions upon absorption of UV radiation.
- Effect of Substituents: The position of λmax is sensitive to the nature of the substituents.
 Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths,
 while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter
 wavelengths. Increased conjugation leads to a longer wavelength of maximum absorption.[8]

Compound Type	Typical λmax (nm)
Propenoic Acid	~200-220
Cinnamic Acid (3-phenylpropenoic acid)	~270-280
Substituted Cinnamic Acids	Variable (dependent on substituent)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.[11]

Key Mass Spectrometry Features:

 Molecular Ion Peak (M+): The peak corresponding to the intact molecule with one electron removed gives the molecular weight of the compound. For propanoic acid, the molecular peak is at m/z 74.[12]



Fragmentation Patterns: The molecular ion can fragment into smaller, charged species. The
fragmentation pattern is often characteristic of the compound's structure. Common
fragmentation pathways for substituted propenoic acids include the loss of the carboxylic
acid group, water, and fragments from the substituent. One of the most studied
rearrangement reactions is the McLafferty rearrangement, which can occur in radical cations
with unsaturated functional groups like carboxylic acids.[11]

Fragment Ion	Description
[M]+	Molecular Ion
[M - OH]+	Loss of a hydroxyl radical
[M - H ₂ O]+	Loss of water
[M - COOH]+	Loss of the carboxyl group

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper sample preparation and instrument operation.

- Sample Preparation: Dissolve 5-10 mg of the substituted propenoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard with a chemical shift of 0.0 ppm.[13]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[14]

• Background Spectrum: Record a background spectrum of the clean ATR crystal.



- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[14][15] For solid samples, apply pressure using a press to ensure good contact between the sample and the crystal.[14][15]
- Data Acquisition: Collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
- Sample Preparation: Prepare a dilute solution of the substituted propenoic acid in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
- Data Acquisition: Replace the blank cuvette with the sample cuvette and measure the absorbance over the desired wavelength range (typically 200-400 nm for these compounds).
 [9][10][16]

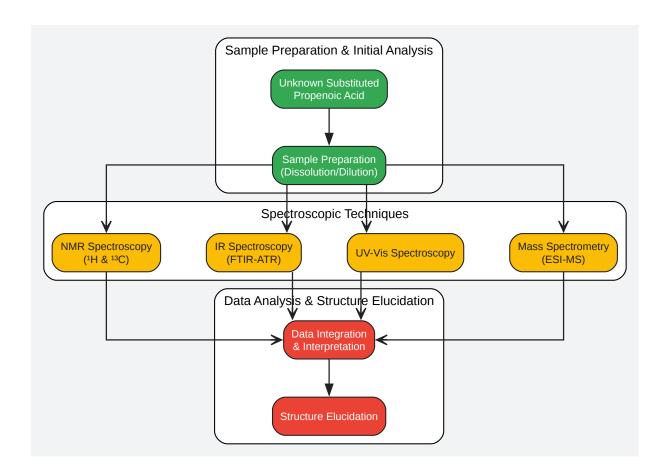
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids.[17][18][19][20]

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically in the range of 10 micrograms per mL).[21] The solution should be free of non-volatile salts and particulates.[21]
- Infusion: The sample solution is introduced into the ESI source at a low flow rate via a syringe pump.[18]
- Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[17][20] The solvent evaporates, leading to the formation of gas-phase ions.
- Data Acquisition: The ions are guided into the mass analyzer, and their mass-to-charge ratios are measured.

Visualization of Analytical Workflow



The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown substituted propenoic acid.



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